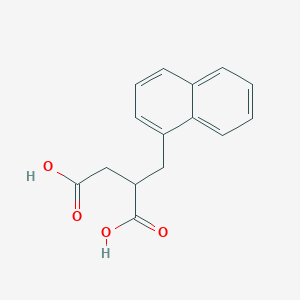

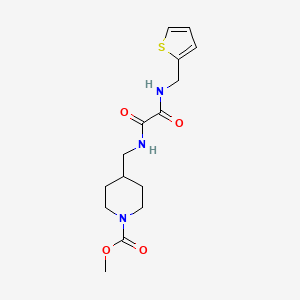

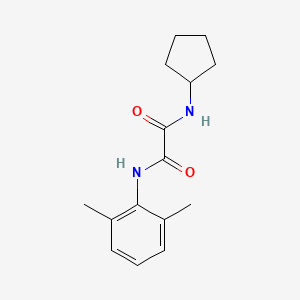

![molecular formula C24H26N2O5S2 B2843646 Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-11-4](/img/structure/B2843646.png)

Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a carboxylate ester, a sulfamoyl group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfamoyl group, and the formation of the carboxylate ester and the amide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiophene ring, a five-membered ring containing sulfur, would contribute to the compound’s aromaticity. The carboxylate ester, sulfamoyl group, and amide group would all contribute to the compound’s polarity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiophene ring might undergo electrophilic aromatic substitution reactions. The carboxylate ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The sulfamoyl group and the amide group might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar functional groups suggests that this compound would have significant polarity and might be soluble in polar solvents . The aromatic thiophene ring might contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

The compound of interest is related to tetrasubstituted thiophenes, whose synthesis involves one-pot multicomponent protocols. These thiophenes are synthesized through annulation strategies, where precursors like methyl thioglycolate react with aryl-substituted pyranones in the presence of triethylamine, yielding compounds with potential applications in material science and pharmaceuticals due to their unique structural properties. The structural confirmation of these compounds is typically achieved through single crystal X-ray diffraction and spectroscopic studies, indicating their suitability for further functionalization and application development (Sahu et al., 2015).

Chemical Transformations and Functionalization

The compound under discussion is part of a broader class of thiophene derivatives, which can undergo various chemical transformations. For instance, methyl 3-hydroxythiophene-2-carboxylate derivatives have been transformed into mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids through halogenation and alcohol addition reactions. These transformations open pathways to synthesize novel organic compounds with potential applications in chemical synthesis, drug design, and material science, demonstrating the versatility of thiophene derivatives in organic chemistry (Corral & Lissavetzky, 1984).

Novel Heterocyclic Dyes

A specific area of application for thiophene derivatives includes the synthesis of novel heterocyclic disperse dyes. These dyes, derived from reactions involving thiophene moieties, show promising results in dyeing polyester fibers, offering a range of shades with very good levelness and fastness properties. Despite challenges with photostability, these compounds represent significant advancements in textile applications, highlighting the role of thiophene derivatives in developing new materials for industrial applications (Iyun et al., 2015).

Biodegradation of Thiophene Derivatives

Research into the biodegradation of thiophene derivatives, such as dimethylbenzothiophenes by Pseudomonas strains, sheds light on the environmental fate of these compounds. These studies contribute to understanding how thiophene-containing pollutants can be broken down by microbial activity, potentially leading to more effective bioremediation strategies for sulfur heterocycles present in petroleum and other industrial wastes. The identification of sulfur-containing metabolites provides insights into the microbial pathways involved in the degradation process, offering avenues for environmental sustainability efforts (Kropp et al., 1996).

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, investigating its reactivity, and testing its biological activity. It would also be interesting to study the structure-activity relationships of this compound and related compounds .

Eigenschaften

IUPAC Name |

methyl 3-[[2-(2,5-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-15-6-7-17(3)20(12-15)25-22(27)14-26(19-9-8-16(2)18(4)13-19)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVJYBFEJSHLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)